molecular formula C8H6FIO2 B6619184 2-(2-fluoro-5-iodophenyl)acetic acid CAS No. 1261572-79-5

2-(2-fluoro-5-iodophenyl)acetic acid

Cat. No.: B6619184
CAS No.: 1261572-79-5
M. Wt: 280.03 g/mol
InChI Key: UULLUTVRMLHPLK-UHFFFAOYSA-N
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Description

2-(2-fluoro-5-iodophenyl)acetic acid (CAS 1261572-79-5) is an aromatic acetic acid derivative with a molecular formula of C8H6FIO2 and a molecular weight of 280.03 g/mol . It is characterized by a fluorine atom at the 2-position and an iodine atom at the 5-position of its phenyl ring, a structure that makes it a valuable intermediate in organic synthesis . This compound is offered by multiple chemical suppliers with a typical purity of 90% to 95% and is available in quantities ranging from 50 mg to 10 g . As a bifunctional building block, it is primarily used in research and development, including potential applications in medicinal chemistry for the synthesis of more complex molecules . The presence of both halogen substituents and a carboxylic acid group on the same aromatic ring allows researchers to explore diverse chemical transformations. The acetic acid moiety can undergo coupling reactions to form amides or esters, while the iodine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This makes it a versatile scaffold for constructing compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound through various global suppliers, though shipping times may vary .

Properties

IUPAC Name

2-(2-fluoro-5-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULLUTVRMLHPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild reaction conditions. This method is particularly suitable for industrial production due to its simplicity, high yield, and purity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Chemical Reactions Analysis

2-(2-fluoro-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms on the benzene ring enhance its binding affinity to these targets, leading to various biological effects . The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Substituent Variations in Fluorinated Phenylacetic Acids

The following table compares 2-(2-fluoro-5-iodophenyl)acetic acid with analogs differing in substituent type, position, or additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Fluoro-5-iodophenyl)acetic acid 2-F, 5-I C₈H₅FIO₂ 280.04 High steric bulk; potential for radioimaging or anticancer agents .
2-(2-Fluoro-5-methylphenyl)acetic acid 2-F, 5-CH₃ C₉H₉FO₂ 168.17 Improved lipophilicity; used in small-molecule drug intermediates .
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ C₉H₉BrO₃ 259.07 Key intermediate in Combretastatin A-4 synthesis; forms hydrogen-bonded dimers in crystal lattice .
2-(4-Cyanobenzylthio)acetic acid 4-CN (benzylthio group) C₁₀H₉NO₂S 207.25 Thioether linkage enhances reactivity in peptide coupling .
2-Fluoro-5-nitrophenylacetic acid 2-F, 5-NO₂ C₈H₅FNO₄ 198.13 Electron-withdrawing nitro group increases acidity; used in agrochemicals .
2-(3,4-Difluoro-5-hydroxyphenyl)acetic acid 3,4-F, 5-OH C₈H₆F₂O₃ 188.13 Hydroxyl group enables hydrogen bonding; explored in anti-inflammatory agents .

Electronic and Steric Effects

  • Halogen Substitution : The iodine atom in 2-(2-fluoro-5-iodophenyl)acetic acid provides significant steric hindrance and polarizability compared to bromine or chlorine analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) . This enhances binding affinity in receptor-ligand interactions.
  • Electron-Withdrawing Groups: Nitro (NO₂) or cyano (CN) substituents (e.g., 2-Fluoro-5-nitrophenylacetic acid) increase the acidity of the acetic acid group (pKa ~2–3) compared to methyl- or methoxy-substituted derivatives (pKa ~4–5) .
  • Hydrogen-Bonding Capacity : Hydroxyl or methoxy groups (e.g., 2-(3,4-Difluoro-5-hydroxyphenyl)acetic acid) facilitate crystal packing via intermolecular hydrogen bonds, critical for solid-state stability .

Research Findings and Practical Considerations

Crystallographic Behavior

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) in the crystal lattice, a feature critical for its stability in solid-state formulations .
  • Steric effects from iodine in 2-(2-fluoro-5-iodophenyl)acetic acid may disrupt such packing, necessitating co-crystallization strategies for optimal bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-fluoro-5-iodophenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via halogenation and functional group modification. A common approach involves iodination of a fluorophenylacetic acid precursor using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Optimization includes adjusting stoichiometric ratios (e.g., ICl:substrate = 1.2:1) and reaction time (12–24 hours) to minimize byproducts like di-iodinated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How can researchers validate the structural integrity of 2-(2-fluoro-5-iodophenyl)acetic acid using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic signals: a singlet for the acetic acid methylene group (~3.6 ppm) and aromatic protons split by fluorine coupling (e.g., doublets or triplets in the 7.0–8.0 ppm range). 19^{19}F NMR typically reveals a singlet near -110 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 323.970 (C8_8H5_5FIO2_2^-) .
  • IR : Strong absorption bands for carboxylic acid (-COOH, ~1700 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Crystals grown via slow evaporation (e.g., in ethanol) should exhibit orthorhombic symmetry (space group Pbca) with hydrogen-bonded carboxylic acid dimers. Thermal ellipsoid plots and Hirshfeld surface analysis reveal intermolecular interactions, such as C-H⋯O and halogen bonding .

Advanced Research Questions

Q. How does the electronic environment of the fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the ortho position activates the aromatic ring for electrophilic substitution, while the iodine at para serves as a directing group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. Experimental validation involves reacting the compound with boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) to yield biaryl derivatives .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenylacetic acid derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or receptor binding may arise from assay conditions (e.g., pH, solvent polarity). Systematic meta-analysis should compare:

  • Solvent Effects : Activity in DMSO vs. aqueous buffers.
  • Enantiomeric Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers and test separately .
  • Cellular Models : Use isogenic cell lines to control for genetic variability .

Q. How can computational modeling predict the compound’s interactions with biomolecular targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize iodine using the CHARMM General Force Field. Key steps:

  • Prepare the ligand (optimize geometry at HF/6-31G* level).
  • Simulate binding free energy (MM-PBSA) to rank affinity vs. known inhibitors .

Q. What role does the compound play in materials science, particularly in designing fluorescent probes?

  • Methodological Answer : The iodine atom enhances spin-orbit coupling, making the compound a candidate for phosphorescent materials. Synthesize europium(III) or iridium(III) complexes and measure photoluminescence quantum yields (PLQY) using integrating sphere setups. Time-resolved fluorescence spectroscopy (nanosecond pulses) quantifies triplet-state lifetimes .

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